2,3-dihydro-1H-indol-2-yl(phenyl)methanol
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Overview
Description
2,3-Dihydro-1H-indol-2-yl(phenyl)methanol is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features a phenyl group attached to the indole ring via a methanol moiety. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indol-2-yl(phenyl)methanol typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Reduction: The indole ring is then reduced to form the 2,3-dihydroindole structure using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Methanol Attachment: Finally, the methanol group is attached to the phenyl ring through a Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indol-2-yl(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to its corresponding oxindole derivatives.
Reduction: Further reduction of the indole ring can lead to the formation of simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Lewis acids like aluminum chloride (AlCl3) for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2,3-Dihydro-1H-indol-2-yl(phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-dihydro-1H-indol-2-yl(phenyl)methanol exerts its effects involves interactions with molecular targets and pathways. The phenyl group can interact with various receptors and enzymes, leading to biological responses. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
2,3-Dihydro-1H-indol-2-yl(phenyl)methanol is compared with other similar indole derivatives, such as:
Indole: The parent compound with a simpler structure.
Oxindole: An oxidized form of indole.
Indolinone: A derivative with a keto group on the indole ring.
These compounds share the indole core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H15NO |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-2-yl(phenyl)methanol |
InChI |
InChI=1S/C15H15NO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16-14/h1-9,14-17H,10H2 |
InChI Key |
ADUFFVIYPBXREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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